Satraplatin
Description
Evolution of Platinum Complexes in Cancer Research
The era of platinum-based chemotherapy began with a serendipitous discovery in the 1960s by Barnett Rosenberg, who observed that platinum electrodes undergoing electrolysis inhibited the division of Escherichia coli cells. nih.gov This led to the identification of cis-diamminedichloroplatinum(II), now famously known as cisplatin (B142131), as the active agent. Approved by the U.S. Food and Drug Administration (FDA) in 1978, cisplatin demonstrated remarkable efficacy against various malignancies, particularly testicular cancer. nih.govijsssr.com
Despite its success, the clinical use of cisplatin was hampered by severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, along with the development of both intrinsic and acquired drug resistance in cancer cells. nih.govfrontiersin.org These challenges spurred the development of second and third-generation platinum analogs. Carboplatin (B1684641), a second-generation agent, was developed to exhibit a better toxicity profile, showing significantly reduced kidney toxicity compared to cisplatin. nih.gov Oxaliplatin (B1677828), a third-generation complex, was notable for its activity in cisplatin-resistant cancer cell lines and its different toxicity profile, establishing a role in treating colorectal cancer. nih.govtaylorandfrancis.com
However, all these clinically approved drugs are platinum(II) complexes that require intravenous administration and still face the overarching issue of drug resistance. nih.govresearchgate.net This persistent challenge drove research towards new classes of platinum compounds with different structural and mechanistic properties.
| Compound | Generation | Year of FDA Approval | Key Clinical Advantage | Major Limitation(s) |
| Cisplatin | First | 1978 | Broad-spectrum activity, especially in testicular cancer nih.govnih.gov | Severe nephrotoxicity, neurotoxicity, ototoxicity, drug resistance nih.gov |
| Carboplatin | Second | 1989 | Reduced nephrotoxicity compared to cisplatin nih.gov | Myelosuppression, cross-resistance with cisplatin |
| Oxaliplatin | Third | 2002 | Activity against some cisplatin-resistant cancers nih.gov | Neurotoxicity, cross-resistance with cisplatin or carboplatin nih.gov |
Rationale for the Development of Platinum(IV) Complexes in Preclinical Oncology
The quest for platinum agents with improved pharmacological properties led researchers to investigate platinum(IV) complexes. Unlike the square planar geometry of Pt(II) compounds, Pt(IV) complexes feature an octahedral geometry. nih.gov This structural difference makes Pt(IV) complexes more kinetically inert, meaning they are less likely to react with biomolecules before reaching their intended target. nih.govijsssr.com
The central rationale for developing Pt(IV) complexes is their function as prodrugs. nih.govresearchgate.net These compounds are relatively stable and non-reactive in the bloodstream but are designed to be reduced to the active, cytotoxic Pt(II) form once inside the reducing environment of a cancer cell. ijsssr.comnih.gov This targeted activation offers several theoretical advantages:
Reduced Side Effects: By remaining inactive until they reach the tumor, Pt(IV) prodrugs can potentially minimize damage to healthy tissues and reduce the severe systemic toxicities associated with Pt(II) drugs. ijsssr.comnih.gov
Overcoming Resistance: The different cellular uptake mechanisms and the potential to evade resistance pathways that affect Pt(II) drugs make Pt(IV) complexes a promising strategy to treat resistant tumors. wikipedia.org
Oral Bioavailability: The octahedral structure allows for the addition of axial ligands that can be modified to increase lipophilicity, a key factor for developing orally administered drugs. tandfonline.com
This prodrug strategy represents a significant shift from simply modifying the ligands of Pt(II) complexes to fundamentally altering the activation mechanism of the platinum agent itself.
Positioning of Satraplatin (B1681480) within Novel Platinum Analogues Research
This compound, with the codename JM216, emerged from a collaborative research program as the first orally active platinum-based chemotherapeutic drug to undergo extensive clinical investigation. wikipedia.orgtandfonline.com It is a third-generation, platinum(IV) complex, chemically known as bis-(acetate)-ammine dichloro-(cyclohexylamine) platinum (IV). nih.gov Its structure is distinct, featuring two acetate (B1210297) groups in the axial positions and a cyclohexylamine (B46788) group, which makes the molecule more lipophilic and suitable for oral absorption. nih.govresearchgate.net
The development of this compound was a direct response to the need for platinum agents that could overcome the key limitations of cisplatin and its analogs. It was specifically designed to:
Provide the convenience of oral administration, moving away from the need for intravenous infusions. nih.gov
Exhibit activity against tumor cell lines that had developed resistance to cisplatin. nih.govresearchgate.net
Possess a different and potentially more favorable toxicity profile. nih.gov
As a prodrug, this compound is metabolized in the body into its active form. wikipedia.org It loses its acetate groups and is reduced to Pt(II) species, principally the main metabolite JM118, which then exerts its cytotoxic effect by binding to DNA, forming adducts and crosslinks that inhibit DNA replication and transcription, ultimately leading to apoptosis. nih.govtaylorandfrancis.comwikipedia.org Preclinical studies demonstrated that this compound had potent antitumor activity in vitro against a variety of cancer cell lines, including those resistant to cisplatin. nih.govresearchgate.net
Preclinical Research Findings for this compound
| Cell Line Type | Finding | IC50 Value (Concentration for 50% Inhibition) |
| Human Cervical Cancer | Potent in vitro growth inhibition tandfonline.com | 0.6 – 1.7 µM nih.gov |
| Human Ovarian Cancer | Potent in vitro growth inhibition tandfonline.com | Mean of 1.7 µM nih.gov |
| Cisplatin-Resistant Cells | This compound demonstrated efficacy in cell lines resistant to cisplatin nih.gov | N/A |
| Hematological Cancers | In vitro experiments showed this compound to be more effective than cisplatin wikipedia.org | Sub-micromolar IC50 values in most lymphoma cell lines iiarjournals.org |
Structure
2D Structure
Properties
Molecular Formula |
C10H24Cl2N2O4Pt |
|---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
acetic acid;azane;cyclohexanamine;dichloroplatinum |
InChI |
InChI=1S/C6H13N.2C2H4O2.2ClH.H3N.Pt/c7-6-4-2-1-3-5-6;2*1-2(3)4;;;;/h6H,1-5,7H2;2*1H3,(H,3,4);2*1H;1H3;/q;;;;;;+2/p-2 |
InChI Key |
TWEQNPPRXJRHHM-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1CCC(CC1)N.N.Cl[Pt]Cl |
Origin of Product |
United States |
Synthetic Methodologies and Structural Design Principles for Satraplatin and Its Analogues
Lab-Scale Synthetic Routes for Satraplatin (B1681480)
The synthesis of this compound, with the chemical formula cct-[Pt(NH₃)(c-hexylamine)Cl₂(OAc)₂], involves a multi-step process that begins with the construction of a specific platinum(II) precursor. acs.orgnih.gov The key challenge is the creation of a cis-platinum(II) complex with two different amine ligands, an ammine (NH₃) and a cyclohexylamine (B46788).
One established synthetic route utilizes the trans effect to introduce the different amine ligands sequentially. nih.govmit.edu A common strategy involves the creation of an iodo-bridged platinum(II) dimer, [Pt(Am)I(μ-I)]₂, where 'Am' is cyclohexylamine. nih.govebi.ac.uk This intermediate can be synthesized orders of magnitude faster than previously reported methods, allowing for its isolation and use within minutes instead of weeks. nih.gov The reaction of cis-[Pt(NH₂C₆H₁₁₎₂I₂] with an acid protonates one of the cyclohexylamine ligands, leading to its dissociation and the subsequent formation of the dimer through bridging iodide ligands. nih.gov This iodo-bridged dimer is then treated with ammonia (B1221849) (NH₃), which cleaves the bridge to yield the desired mixed-amine complex, cis-[Pt(NH₂C₆H₁₁)(NH₃)I₂]. nih.govebi.ac.uk
Following the formation of the mixed-amine platinum(II) precursor, the synthesis proceeds to the platinum(IV) state. The platinum(II) complex is oxidized, typically using hydrogen peroxide (H₂O₂), to form a platinum(IV) dihydroxy species, c-t-c PtCl₂(OH)₂(NH₃)(alkyl- or cykloalkylamine). google.com The final step is the acylation of the axial hydroxyl groups. This is achieved by reacting the platinum(IV) dihydroxy intermediate with an excess of acetic anhydride, which replaces the hydroxyl ligands with acetate (B1210297) ligands to yield the final this compound product. researchgate.net This carboxylation reaction has been reported with yields of around 60-68% after purification. google.comresearchgate.net A schematic representation of a synthetic route is shown in Figure 1.
Figure 1: A Lab-Scale Synthetic Route for this compound
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This diagram illustrates a synthetic pathway for this compound, starting from potassium tetrachloroplatinate(II). wikimedia.org
Design of this compound Analogues with Modified Ligand Structures
A primary strategy in designing this compound analogues involves modifying the equatorial and axial ligands.
Equatorial Ligand Modification : Researchers have synthesized this compound analogues where the equatorial chlorido ligands are replaced with acetates. acs.orgnih.gov This substitution was shown to enhance the water solubility of the resulting compounds. acs.org
Axial Ligand Modification : The axial ligands are a major focus for modification. In one approach, these positions are used to attach other bioactive molecules, creating "dual-action" or "triple-action" prodrugs. acs.orgrsc.org For example, analogues have been prepared where the axial ligands include bioactive moieties like dichloroacetate (B87207) (DCA), a pyruvate (B1213749) dehydrogenase kinase inhibitor, and phenylbutyrate (PhB), a histone deacetylase inhibitor. acs.orgnih.gov Upon reduction in the cell, these compounds are designed to release not only the cytotoxic platinum(II) species but also the other active ligands, potentially leading to synergistic anticancer effects. acs.orgrsc.org
Amine Ligand Modification : Another approach involves altering the non-leaving amine ligands. A notable example is the compound LA-12, an analogue of this compound where the cyclohexylamine ligand is replaced by a more lipophilic adamantylamine ligand. google.communi.cz This change is intended to improve the complex's penetration through the lipid cell membrane. google.com
These design strategies aim to create new platinum(IV) complexes with improved efficacy, better solubility, or the ability to overcome resistance mechanisms. acs.orgmdpi.com
Influence of Structural Features on Preclinical Activity and Bioreduction
The structural features of this compound and its analogues have a profound impact on their biological behavior, particularly their reduction potential and preclinical cytotoxicity.
Bioreduction: For platinum(IV) complexes to exert their anticancer effect, they must be reduced to their active platinum(II) counterparts within the cell. dergipark.org.triiarjournals.org This reduction process is heavily influenced by the nature of the ligands attached to the platinum center. scirp.orgresearchgate.net
Influence of Axial Ligands : The axial ligands have the strongest influence on the reduction potential. scirp.orgdergipark.org.trresearchgate.net Complexes with chlorido axial ligands are most easily reduced, those with carboxylato ligands (like this compound) have an intermediate reduction potential, and those with hydroxido ligands are the most difficult to reduce due to the strong electron-donating properties of the hydroxido group. scirp.org The rate of reduction is also affected by the steric bulk of the axial ligands. scirp.org
Influence of Equatorial Ligands : The equatorial ligands have a lesser, but still significant, effect on the reduction potential. researchgate.net For instance, replacing the equatorial chlorides in this compound with acetates was found to alter the reduction rate. acs.orgnih.gov The steric bulk of the equatorial amine ligands also plays a role; this compound and iproplatin are reduced more rapidly than complexes with less bulky amine ligands like ethane-1,2-diamine. scirp.org
Preclinical Activity: The preclinical activity of this compound and its analogues is linked to their structure, lipophilicity, and the cytotoxicity of their reduced metabolites. This compound itself is a prodrug that, upon entering a cell, is reduced to its primary active metabolite, cis-[Pt(NH₃)(cyclohexylamine)Cl₂] (JM-118). acs.orgpensoft.net In many preclinical studies, the metabolite JM-118 has been shown to be significantly more potent than the parent this compound compound. nih.govresearchgate.net
The asymmetrical nature of this compound's ligands is believed to be a key factor in its ability to overcome cisplatin (B142131) resistance. pensoft.netmdpi.comnih.gov The DNA adducts formed by its metabolite JM-118 are structurally different from those formed by cisplatin, making them less recognizable by DNA repair mechanisms. pensoft.netnih.gov
Modifying the ligand sphere leads to a wide range of cytotoxic activities, as shown in the table below. For example, while replacing the equatorial chlorides of this compound with acetates led to a decrease in cytotoxicity, further modification of the axial ligands in these new acetate-based analogues resulted in compounds with potent, low- to sub-micromolar IC₅₀ values. acs.orgnih.gov The triple-action compound cct-[Pt(NH₃)(c-hexylamine)(OAc)₂(PhB)(DCA)] was found to be active across numerous cell lines and showed good in vivo efficacy in a model with intrinsic this compound resistance. acs.orgnih.gov
Table 1: In Vitro Cytotoxicity of this compound and its Metabolite in Prostate Cancer Cell Lines This table presents the 50% inhibitory concentration (IC₅₀) values for this compound and its active metabolite, JM-118, against various human prostate cancer cell lines.
| Compound | Cell Line | Androgen Sensitivity | IC₅₀ (μM) | Citation |
|---|---|---|---|---|
| This compound | LNCaP | Sensitive | 11 (or 10.9 ± 0.6) | nih.govresearchgate.net |
| This compound | PC-3 | Insensitive | 1 to 3 (or 1.4 ± 0.1) | nih.govresearchgate.net |
| This compound | DU-145 | Insensitive | 1 to 3 (or 2.8 ± 0.2) | researchgate.net |
| JM-118 | - | - | Up to 16-fold more potent than this compound | nih.govresearchgate.net |
Studies on other analogues have shown that achieving a balance between a low reduction potential and high lipophilicity is essential for good cytotoxicity. mdpi.comresearchgate.net This ensures that the bioreduction of the prodrug occurs preferentially inside the tumor cells rather than in the general circulation. mdpi.comresearchgate.net
Molecular Mechanisms of Satraplatin Action
Bioreduction and Activation Pathways of Satraplatin (B1681480) as a Prodrug
This compound is a kinetically inert platinum(IV) complex that requires reduction to a reactive platinum(II) species to exert its cytotoxic effects. nih.govmdpi.com This activation process is a critical step in its mechanism of action and involves several intracellular factors.
Formation and Characterization of the Active Metabolite JM-118
Upon entering the body, this compound undergoes biotransformation, with its primary and most active metabolite being the platinum(II) complex JM-118. portico.orgtandfonline.com This conversion is a reduction process where the Pt(IV) center is reduced to Pt(II). muni.cz JM-118 is significantly more potent than the parent compound, this compound, in inhibiting the growth of cancer cells. portico.org Studies have shown that JM-118 is up to 16-fold more potent than this compound in certain cancer cell lines. portico.org The formation of JM-118 is crucial for the anticancer activity of this compound, as it is this Pt(II) form that readily interacts with DNA. mdpi.com
Role of Intracellular Reducing Agents (e.g., Glutathione (B108866), Ascorbate) in this compound Activation
The intracellular reduction of this compound to its active form is facilitated by various reducing agents present within the cell. muni.cz Glutathione (GSH) and ascorbic acid (vitamin C) are considered key players in this activation process. mdpi.comresearchgate.netrsc.org While both can reduce Pt(IV) to Pt(II), the rate and efficiency of this reduction are influenced by the specific chemical environment and the nature of the Pt(IV) complex. researchgate.net
Interestingly, some research suggests that low molecular weight antioxidants like ascorbate (B8700270) and glutathione may not be the primary reducers of this compound. Instead, cellular components with a molecular weight greater than 3,000, such as metalloproteins, may play a more significant role. mit.edu Specifically, proteins like cytochrome c and hemoglobin, in the presence of NADH, have been shown to be competent in reducing this compound to JM-118. nih.govmit.edu This suggests a complex interplay of various cellular components in the bioactivation of this prodrug.
This compound-DNA Interactions and Adduct Formation
The primary mechanism of action for platinum-based anticancer drugs, including the active metabolite of this compound, is the formation of covalent adducts with DNA. nih.govtaylorandfrancis.com These adducts disrupt the normal functions of DNA, leading to cell cycle arrest and apoptosis (programmed cell death). nih.gov
Characteristics of this compound-Induced DNA Adducts (e.g., Inter- and Intrastrand Crosslinks)
Once activated to its Pt(II) form, JM-118, the platinum atom binds to nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. wikipedia.orgoncohemakey.com This binding results in the formation of various types of DNA adducts, including:
Intrastrand crosslinks: These occur when the platinum atom binds to two adjacent bases on the same strand of DNA. nih.govscirp.org These are the most common type of adducts formed by platinum compounds. muni.cz
Interstrand crosslinks: These are formed when the platinum atom links two bases on opposite strands of the DNA double helix. nih.govscirp.org
DNA-protein crosslinks: Platinum complexes can also form crosslinks between DNA and cellular proteins. cancer.gov
The formation of these adducts causes significant distortion of the DNA structure, which in turn inhibits critical cellular processes like DNA replication and transcription. nih.govtaylorandfrancis.com
Impact of Adduct Asymmetry on DNA Structure and Function
A key feature of this compound that distinguishes it from earlier platinum drugs like cisplatin (B142131) is the asymmetry of its stable ligands, which include a cyclohexylamine (B46788) group. nih.govwikipedia.org This asymmetry is retained in the active metabolite JM-118 and influences the structure of the DNA adducts formed. mdpi.com
The asymmetrical nature of the this compound-DNA adducts is thought to be a crucial factor in its ability to overcome resistance to cisplatin. taylorandfrancis.commdpi.com These unique, bulkier adducts are less likely to be recognized and repaired by the cell's DNA mismatch repair machinery. nih.gov This evasion of DNA repair mechanisms leads to more persistent DNA damage, ultimately enhancing the drug's cytotoxic efficacy. mdpi.com The altered DNA adduct profile also contributes to a more efficient inhibition of translational DNA synthesis. nih.gov
Computational and Molecular Docking Analyses of this compound-DNA Binding
Computational studies, particularly Density Functional Theory (DFT) and molecular docking, have been instrumental in elucidating the binding mechanisms of this compound with its primary cellular target, DNA. nih.govscielo.org.mx These analyses provide insights into the stability, reactivity, and binding affinity of the drug molecule. nih.gov
Theoretical studies optimizing the structure of this compound have utilized DFT to investigate its optical properties and global chemical descriptors. nih.gov The frontier molecular orbital values (HOMO-LUMO) derived from these calculations indicate that this compound possesses a low energy gap and low chemical hardness, which corresponds to high chemical softness. nih.gov These characteristics suggest that the compound is chemically stable yet highly reactive, properties that are favorable for a therapeutic agent. nih.gov
Molecular docking simulations have been performed to model the interaction between this compound and DNA structures. nih.gov These studies reveal the specific binding mechanisms and affinities. In a comparative docking analysis, this compound demonstrated a strong binding affinity for DNA, with a lower binding energy compared to other platinum compounds like picoplatin. nih.gov The negative binding energy indicates a spontaneous and favorable binding process. nih.govpatsnap.com Theoretical investigations have also explored the influence of the biological environment, such as acidity, on the reactivity and hydrolysis of this compound, which is crucial for its activation and subsequent DNA binding. acs.orgresearchgate.net
Table 1: Molecular Docking Parameters for this compound-DNA Interaction
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | RMSD (Å) | Target Residues |
|---|
| This compound | -5.06 | 185.73 µM | ≤ 2.00 | Guanine |
Data sourced from molecular docking studies analyzing the binding of this compound to DNA structures. nih.govpatsnap.com
Downstream Cellular Responses to this compound-Mediated DNA Damage
Inhibition of DNA Replication and Transcription Processes
The fundamental mechanism of this compound's cytotoxic action lies in its ability to interfere with essential DNA-dependent processes. wikipedia.orgtaylorandfrancis.com Following administration, the prodrug this compound is metabolized into its active form, which is structurally similar to cisplatin. wikipedia.org The platinum atom in the active metabolite covalently binds to the N7 position of purine (B94841) bases in the DNA, with a preference for guanine residues. wikipedia.orgpensoft.net
This binding results in the formation of various platinum-DNA adducts, primarily intrastrand and interstrand crosslinks. nih.govresearchgate.net These adducts introduce significant distortions in the DNA double helix structure. taylorandfrancis.comnih.gov The resulting distorted DNA template serves as a major obstacle for the cellular machinery responsible for DNA replication and transcription. wikipedia.orgnih.govresearchgate.net The progression of DNA polymerases and RNA polymerases along the DNA strand is physically blocked by these platinum adducts, leading to a potent inhibition of both DNA synthesis and gene transcription. pensoft.net This cessation of critical cellular processes ultimately contributes to cell death. wikipedia.orgresearchgate.net A key feature of this compound is that its adducts may be less readily recognized by certain DNA repair proteins, which can contribute to its activity in cisplatin-resistant cells. wikipedia.orgpensoft.net
Induction of Cell Cycle Arrest (e.g., S and G2/M Phases)
As a direct consequence of DNA damage and the inhibition of replication, cells activate complex surveillance systems known as cell cycle checkpoints. This compound-induced DNA adducts trigger a deceleration of cells in the S phase, the period of DNA synthesis, followed by a robust arrest in the G2/M phase of the cell cycle. nih.govresearchgate.netnih.gov This arrest prevents the damaged cells from proceeding into mitosis, thus avoiding the propagation of genetic errors. researchgate.net
Studies in various cancer cell lines have consistently demonstrated this compound's ability to induce G2/M arrest. cancerindex.org For instance, in colorectal cancer (CRC) cells, treatment with this compound leads to a significant accumulation of cells in the G2/M phase. nih.govnih.gov This arrest is often accompanied by the upregulation of proteins that regulate the G2/M transition, such as cyclin B1. nih.govresearchgate.net The ability to halt cell cycle progression is a critical component of this compound's antitumor activity, providing a window for other cell death mechanisms to be initiated. researchgate.netcancerindex.org
Table 2: Effect of this compound on Cell Cycle Distribution in HCT116 p53+/+ Colorectal Cancer Cells (48h Treatment)
| This compound Concentration | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
|---|---|---|---|
| Control (Untreated) | 62.3 | 18.1 | 19.6 |
| 5 µmol/L | 19.8 | 17.5 | 62.7 |
| 10 µmol/L | 15.6 | 13.9 | 70.5 |
Data adapted from flow cytometry analysis of CRC cells treated with this compound. researchgate.net
Activation of Apoptotic Pathways (e.g., Caspase Activation, p53-Independent Mechanisms)
When DNA damage is too extensive to be repaired, the cell cycle arrest initiated by this compound often culminates in the activation of programmed cell death, or apoptosis. nih.govnih.gov this compound has been shown to potentiate apoptosis through multiple death pathways. nih.gov A significant finding is that this compound can induce apoptosis irrespective of the p53 tumor suppressor protein status of the cancer cell. cancerindex.orgnih.govnih.gov This is particularly relevant as many tumors harbor p53 mutations, which often confer resistance to other chemotherapeutic agents. nih.gov
The apoptotic response to this compound involves the activation of caspases, a family of proteases that execute the cell death program. torvergata.it Evidence shows the cleavage of pro-caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.govtorvergata.it Furthermore, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2. cancerindex.orgnih.govtorvergata.it This shift in the balance between pro- and anti-apoptotic proteins facilitates the activation of the mitochondrial (intrinsic) pathway of apoptosis. torvergata.it The ability to trigger apoptosis through both p53-dependent and p53-independent mechanisms, involving key regulators like caspases and Bcl-2 family proteins, underscores the comprehensive cytotoxic efficacy of this compound. nih.govresearchgate.netnih.govoncotarget.com
Modulation of Key Signal Transduction Pathways by this compound
The cellular response to this compound-induced DNA damage is orchestrated by a complex network of signal transduction pathways. nih.govmdpi.com Upon sensing DNA platination, cells activate signaling cascades that ultimately determine their fate—be it cell cycle arrest, DNA repair, or apoptosis. mdpi.com The active metabolite of this compound, JM118, has been shown to modulate several key signaling proteins. cancerindex.org
Furthermore, the DNA damage inflicted by platinum agents typically activates the ATM/Chk2 and ATR/Chk1 pathways. mdpi.com These pathways phosphorylate and activate p53, which in turn transcribes genes that mediate cell cycle arrest or apoptosis. mdpi.com Interestingly, while this compound can utilize this pathway, its protein expression profile has been noted to resemble that of cisplatin, suggesting that even minor alterations in the chemical structure of platinum drugs can significantly influence which signal transduction pathways are modulated to achieve cytotoxicity. researchgate.netresearchgate.net
Table 3: Modulation of Protein Phosphorylation by this compound's Active Metabolite (JM118)
| Protein Target | Effect of JM118 | Pathway Implication |
|---|---|---|
| Erk | Increased Phosphorylation | MAPK/Erk Signaling |
| Akt | Increased Phosphorylation | PI3K/Akt Signaling |
| PTEN | Decreased Phosphorylation | PI3K/Akt Signaling |
| VEGFR | Decreased Phosphorylation | Angiogenesis |
| STAT3 | Decreased Phosphorylation | JAK/STAT Signaling |
Findings based on studies investigating the synergistic effects of JM118 with other targeted agents. cancerindex.org
Table 4: List of Chemical Compounds
| Compound Name | Abbreviation/Other Names |
|---|---|
| This compound | JM216, (OC-6-43)-bis(acetato)amminedichloro(cyclohexylamine)platinum(IV) |
| JM118 | Active metabolite of this compound |
| Cisplatin | CDDP |
| Carboplatin (B1684641) | |
| Oxaliplatin (B1677828) | |
| Picoplatin | |
| Erlotinib (B232) | |
| Cyclin B1 | |
| Bcl-2 | B-cell lymphoma 2 |
| p53 | |
| p21 | p21waf1/cip1 |
| Erk | Extracellular signal-regulated kinase |
| Akt | Protein kinase B |
| PTEN | Phosphatase and tensin homolog |
| VEGFR | Vascular endothelial growth factor receptor |
| EPHA1 | Ephrin type-A receptor 1 |
| ERBB4 | Erb-b2 receptor tyrosine kinase 4 |
| FGF-R | Fibroblast growth factor receptor |
| STAT3 | Signal transducer and activator of transcription 3 |
| ATM | Ataxia-telangiectasia mutated |
| ATR | Ataxia telangiectasia and Rad3-related protein |
| Chk1 | Checkpoint kinase 1 |
| Chk2 | Checkpoint kinase 2 |
Cellular Pharmacology and Transport Mechanisms of Satraplatin
Mechanisms Governing Satraplatin (B1681480) Cellular Uptake and Accumulation
The cellular entry and retention of this compound and its metabolites are critical determinants of its cytotoxic activity. These processes are governed by a combination of the compound's physicochemical properties and its interaction with cellular transport machinery.
This compound's chemical structure, characterized by its platinum(IV) oxidation state and lipophilic axial acetate (B1210297) ligands, facilitates its entry into cells primarily through passive diffusion. researchgate.netfigshare.commdpi.com This enhanced lipophilicity allows the intact prodrug to traverse the cell membrane, a mechanism that distinguishes it from cisplatin (B142131), which relies more heavily on active transport. wikipedia.orgnih.gov Studies have shown that the transport of this compound across cell membranes is predominantly a result of its lipophilic nature. nih.gov This characteristic is believed to contribute to its ability to circumvent certain forms of cisplatin resistance that are associated with reduced drug accumulation. mdpi.comnih.gov
Once inside the cell, this compound is reduced to its active Pt(II) form, JM118. muni.cznih.gov The cellular uptake of this compound itself is a key step, and its lipophilic character is a major contributing factor to its cellular accumulation. acs.org
While this compound itself primarily utilizes passive diffusion, its major and more cytotoxic metabolite, JM118, exhibits a greater reliance on active transport systems for cellular accumulation. acs.orgnih.gov Research indicates that organic cation transporters (OCTs) play a more significant role in the cytotoxicity of JM118 compared to cisplatin. acs.orgnih.gov Specifically, studies using human embryonic kidney cells (HEK293) expressing hOCT2 (SLC22A2) demonstrated a significant increase in the uptake of JM118, although to a lesser extent than oxaliplatin (B1677828). aacrjournals.org This suggests that while this compound is a poor substrate for these transporters, its active metabolite can be transported by them. acs.orgnih.govresearchgate.net
Interestingly, the copper transporter CTR1, which is involved in cisplatin uptake, does not appear to play a role in the accumulation of JM118. muni.cznih.gov This further highlights the distinct cellular pharmacology of this compound and its metabolites compared to earlier platinum drugs.
| Transporter | Role in this compound/JM118 Transport | Key Findings |
| Organic Cation Transporters (OCTs) | Important for JM118 uptake. | JM118 cytotoxicity is more dependent on OCTs than cisplatin's. acs.orgnih.gov this compound itself is a poor substrate. acs.orgnih.govresearchgate.net hOCT2 expression increases JM118 uptake. aacrjournals.org |
| Copper Transporter 1 (CTR1) | No significant role in JM118 uptake. | Absence of CTR1 does not affect JM118 accumulation, unlike cisplatin. muni.cznih.gov |
| ATP7A and ATP7B | Mediate resistance to JM118. | These copper efflux transporters can sequester JM118, leading to increased whole-cell platinum accumulation but reduced cytotoxicity. muni.cznih.gov |
Intracellular Interactions and Potential Detoxification Pathways
Following cellular entry, this compound and its metabolites are subject to a series of intracellular interactions that can lead to either activation or detoxification.
Glutathione (B108866) (GSH), a major intracellular thiol, plays a complex and pivotal role in the metabolism of this compound. This compound itself reacts with glutathione at a markedly lower rate than its metabolite JM118 and cisplatin. acs.orgacs.orgnih.gov However, glutathione can activate this compound, enabling it to react with DNA, albeit to a lesser extent than other Pt(IV) drugs like tetraplatin. acs.orgacs.orgnih.gov
The interaction with glutathione is also considered a major detoxification pathway. nih.govresearchgate.net The formation of glutathione conjugates can lead to the deactivation of the platinum species. nih.gov Studies have shown that depletion of intracellular glutathione levels can increase the cytotoxicity of JM216 (this compound). nih.govnih.gov The level of intracellular glutathione can influence the nature and percentage of this compound's biotransformation products. nih.govnih.gov In cells with high glutathione levels, a major biotransformation product containing a glutathione adduct is formed. nih.govnih.gov
Once inside the cell, platinum species can be sequestered into intracellular vesicles, a process that can contribute to drug resistance. muni.cz The copper efflux transporters ATP7A and ATP7B have been implicated in this sequestration process for both cisplatin and JM118. muni.cznih.gov Overexpression of these transporters leads to increased whole-cell accumulation of platinum but can result in reduced cytotoxicity by sequestering the drug away from its primary target, DNA. muni.cznih.gov
In some JM118-resistant cell lines, a novel resistance mechanism has been observed where the cells accumulate significantly more platinum than the parent cells, suggesting an intracellular sequestration-based detoxification process. nih.gov This is in contrast to typical cisplatin resistance, which is often associated with reduced drug accumulation. nih.gov This unique mechanism of resistance in JM118-resistant cells does not appear to involve differences in glutathione content or the expression of copper efflux transporters ATP7A or ATP7B. nih.gov
Preclinical Efficacy Studies of Satraplatin in in Vitro Models
Cytotoxic Activity in Diverse Cancer Cell Lines
Satraplatin (B1681480) has demonstrated potent antitumor activity in vitro against various tumor cell lines, including those that are sensitive or resistant to cisplatin (B142131). nih.gov Its efficacy stems from its ability to form DNA adducts and crosslinks, which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov
This compound has shown significant cytotoxic effects in ovarian cancer cell lines. In a study involving seven human ovarian cell lines, the mean IC₅₀ value for this compound was 1.7 µM, with a range of 0.084 to 4.6 µM. nih.gov This compared favorably to cisplatin, which had a mean IC₅₀ of 3.5 µM in the same cell lines. nih.gov Notably, this compound and its primary metabolite, JM-118, demonstrated equal activity in the cisplatin-resistant A129cp80 ovarian carcinoma cell line, with efficacy comparable to that observed in the parent, cisplatin-sensitive line. nih.gov This suggests that this compound may be effective in overcoming certain mechanisms of cisplatin resistance in ovarian cancer. nih.govnih.gov
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line Type | Compound | Mean IC₅₀ (µM) | IC₅₀ Range (µM) |
|---|---|---|---|
| Human Ovarian (7 lines) | This compound | 1.7 | 0.084 - 4.6 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
In vitro studies on human cervical cancer cell lines have also highlighted the potent cytotoxic activity of this compound. nih.gov The compound exhibited IC₅₀ values in the low to sub-micromolar range, specifically between 0.6 and 1.7 µM. nih.gov The anticancer activity of this compound has also been noted in platinum-resistant cervical cancer cells, indicating its potential utility in treating refractory disease. viamedica.pl
Preclinical evaluations have consistently demonstrated this compound's cytotoxic and antitumor activities against lung cancer cells, with effects comparable to those of cisplatin or carboplatin (B1684641). scirp.org When assessed in the National Cancer Institute (NCI) drug-screening panel, this compound was found to be particularly active against small cell lung cancer (SCLC) cell lines. nih.gov Furthermore, research has indicated that this compound can be two to seven times more potent than cisplatin in lung cancer cell lines. researchgate.net The spectrum of its anti-cancer activity includes platinum-resistant lung cancer cells. viamedica.pl
This compound has been extensively studied in prostate cancer models, showing efficacy in both androgen-sensitive and androgen-insensitive cell lines. nih.govaacrjournals.org In one study, the IC₅₀ cytotoxicity values for this compound ranged from 1 to 3 µM for androgen-insensitive cells (like PC-3 and DU-145) and was 11 µM for the androgen-sensitive LNCaP cell line. nih.govresearchgate.net Another investigation reported IC₅₀ values for this compound between 1.5 and 2.5 µM across all three cell lines (LNCaP, PC-3, and DU-145), irrespective of their hormone sensitivity. aacrjournals.org These findings demonstrate that this compound and its metabolites are active in human prostate carcinoma cell lines, supporting their clinical development for this type of cancer. aacrjournals.org
Table 2: Cytotoxicity (IC₅₀ in µM) of this compound in Prostate Cancer Cell Lines
| Cell Line | Androgen Status | IC₅₀ (µM) - Study 1 nih.govresearchgate.net | IC₅₀ (µM) - Study 2 aacrjournals.org |
|---|---|---|---|
| LNCaP | Sensitive | 11 | 1.5 - 2.5 |
| PC-3 | Insensitive | 1 - 3 | 1.5 - 2.5 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Unlike cisplatin, this compound has demonstrated in vitro cytotoxicity in colorectal cancer (CRC) cell lines. mdpi.com Studies comparing this compound to oxaliplatin (B1677828) found that this compound treatment led to a greater increase in cell death in vitro. nih.gov An important finding is that the cytotoxic efficacy of this compound appears to be independent of p53 status; research suggests that while the loss of p53 can increase resistance to oxaliplatin, it does not confer resistance to this compound. nih.gov In a panel of CRC cell lines, this compound's IC₅₀ values were determined, showing its activity across various genetic backgrounds. researchgate.net For instance, in the HCT116 cell line, the IC₅₀ was found to be 8.5 µM. researchgate.net
Table 3: Cytotoxicity (IC₅₀ in µmol/L) of this compound in Colorectal Cancer Cell Lines researchgate.net
| Cell Line | p53 Status | IC₅₀ (µmol/L) |
|---|---|---|
| HCT116 | Wild-type | 8.5 |
| LoVo | Wild-type | 8.2 |
| HT29 | Mutant | 9.0 |
| HCT15 | Mutant | 9.5 |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Systematic analysis has revealed that this compound is significantly more active against hematological malignancies compared to cancers of solid organs. nih.goviiarjournals.org In the NCI drug-screening panel, it was most active in leukemia cell lines. nih.gov Further studies showed that this compound has a significantly more potent antiproliferative activity compared to cisplatin in most lymphoma cell lines, achieving sub-micromolar IC₅₀ values. nih.goviiarjournals.org This high cytotoxic activity in genetically well-defined hematological malignancies is distinct from that of cisplatin. nih.goviiarjournals.org Research has also identified that deficiency in the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP), often due to 9p21 copy-number deletions, is a key characteristic for high sensitivity to this compound in these cancer cell lines. nih.goviiarjournals.org
Identification and Validation of Molecular Biomarkers for this compound Sensitivity in Cell Models
The identification of predictive biomarkers is critical for optimizing the clinical application of this compound. iiarjournals.org Systematic analyses of cancer cell lines have correlated specific genetic and expression profiles with sensitivity or resistance to the drug.
Gene expression profiling has emerged as a powerful tool for identifying biomarkers of this compound activity. iiarjournals.org A comprehensive analysis of 66 cancer cell lines identified S-methyl-5'-thioadenosine phosphorylase (MTAP) as a key determinant of this compound sensitivity. iiarjournals.orgiiarjournals.org High expression of the MTAP gene was strongly correlated with resistance to this compound. iiarjournals.orgiiarjournals.org Conversely, MTAP deficiency, often occurring due to its proximity to the frequently deleted CDKN2A tumor suppressor gene, was identified as a prominent biomarker for enhanced sensitivity to this compound. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net A direct comparison of IC₅₀ values showed a significantly higher efficacy of this compound in MTAP-deficient cell lines (p<0.0001). iiarjournals.orgiiarjournals.org
Beyond MTAP, a number of other genes whose expression levels correlate with this compound response have been identified. iiarjournals.org An analysis identified 31 overexpressed genes associated with this compound resistance, with MTAP showing the highest correlation. iiarjournals.orgiiarjournals.org Genes conferring resistance included ATP5H, DEPTOR, DUSP23, and TJP1. iiarjournals.org On the other hand, overexpression of genes such as BRCA2 was associated with sensitivity to both this compound and cisplatin. iiarjournals.orgiiarjournals.org
In addition to gene expression levels, specific genetic mutations and copy number variations have been linked to this compound efficacy.
Copy Number Deletions: The most significant finding in this area is the association between copy number deletions in the 9p21 chromosomal locus and heightened this compound sensitivity. iiarjournals.orgiiarjournals.orgnih.gov This locus contains several genes, including MTAP, CDKN2A, CDKN2B, and DMRTA1. iiarjournals.orgiiarjournals.org The frequent co-deletion of MTAP with CDKN2A, one of the most commonly deleted tumor suppressor genes in human cancer, makes this a particularly relevant biomarker. iiarjournals.org Lymphoma cell lines harboring these 9p21 deletions were found to be highly sensitive to this compound. iiarjournals.org
Gene Mutations: At the single-gene level, mutations in the BCL2 (B-cell lymphoma 2) apoptosis regulator gene were identified as the most significant genetic characteristic linked to enhanced cytotoxicity of this compound. wikipedia.orgiiarjournals.orgiiarjournals.orgpharmaand.com This appears to be a unique hallmark for this compound, as BCL2 mutations were not identified as a marker for cisplatin activity. iiarjournals.orgiiarjournals.org
Other gene mutations have also been found to confer sensitivity to this compound. These include genes involved in DNA repair and other cellular processes, such as BRCA2, DDX3X, WRN, KLHDC1, PAN3, and PHF2. iiarjournals.orgiiarjournals.org Notably, mutations in BRCA2, a critical gene in the DNA damage repair pathway, were found to be a marker of sensitivity for both this compound and cisplatin, which is consistent with the known role of BRCA deficiency in sensitizing cells to platinum agents. iiarjournals.orgiiarjournals.orgnih.gov
| Biomarker Type | Biomarker | Correlation with this compound | Associated Cancer Types (in vitro) | Reference |
|---|---|---|---|---|
| Gene Expression | MTAP Deficiency (Low Expression) | Enhanced Sensitivity | Hematological Malignancies | iiarjournals.orgiiarjournals.orgnih.gov |
| Gene Expression | MTAP Overexpression | Resistance | Hematological Malignancies | iiarjournals.orgiiarjournals.org |
| Genetic Aberration | 9p21 Copy-Number Deletion (includes MTAP, CDKN2A/B) | Enhanced Sensitivity | Lymphoma | iiarjournals.orgiiarjournals.org |
| Genetic Aberration | BCL2 Gene Mutation | Enhanced Sensitivity | Hematological Malignancies | wikipedia.orgiiarjournals.orgiiarjournals.org |
| Genetic Aberration | BRCA2 Gene Mutation | Enhanced Sensitivity | General | iiarjournals.orgiiarjournals.org |
Preclinical Efficacy Studies of Satraplatin in in Vivo Animal Models
Antitumor Activity in Murine Xenograft Models
Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, have been a cornerstone in evaluating the in vivo efficacy of satraplatin (B1681480). These models allow for the study of the drug's effect on human cancers in a living system.
Human Cancer Xenograft Models (e.g., Prostate Cancer Xenografts)
This compound has shown notable activity against various human cancer xenografts. A significant focus of preclinical research has been on prostate cancer. Oral administration of this compound to nude mice with established PC-3 human prostate cancer xenografts resulted in dose-dependent inhibition of tumor growth. researchgate.netnih.gov The cytotoxic effects of this compound have been observed in both androgen-sensitive (LNCaP) and androgen-insensitive (PC-3 and DU-145) prostate cancer cell lines, indicating a broad spectrum of activity against this type of cancer. researchgate.netnih.gov
Beyond prostate cancer, this compound has demonstrated efficacy in other human xenograft models, including those for ovarian, cervical, and lung cancer. nih.gov It has also shown activity in models of colon carcinoma. mdpi.com This broad antitumor profile in various xenograft models has highlighted the potential of this compound as a versatile anticancer agent. nih.gov
Comparison of this compound Activity to Established Platinum Agents in Xenografts
Comparative studies in xenograft models have been instrumental in positioning this compound relative to established intravenous platinum agents like cisplatin (B142131) and carboplatin (B1684641). In a murine ADJ/PC6 plasmacytoma model, which was also used to identify carboplatin as a viable alternative to cisplatin, this compound exhibited markedly superior antitumor efficacy compared to both cisplatin and carboplatin. mdpi.com
In human ovarian carcinoma xenograft models, orally administered this compound demonstrated antitumor activity that was generally comparable to that of parenterally administered cisplatin or carboplatin. karger.com Furthermore, in four ovarian carcinoma xenograft models with varying degrees of resistance to cisplatin and carboplatin, this compound displayed activity similar to these established agents. mdpi.com In some cisplatin-resistant tumor models, this compound has shown activity where cisplatin has not. karger.com For instance, in a cisplatin-resistant ovarian carcinoma cell line (A129cp80), this compound and its primary metabolite, JM-118, were equally active, with activity comparable to that observed in the parent, non-resistant cell line. researchgate.netnih.gov
The following table summarizes the comparative efficacy of this compound and other platinum agents in preclinical models.
| Cell Line/Tumor Model | This compound IC50 (µM) | Cisplatin IC50 (µM) | Carboplatin IC50 (µM) | Oxaliplatin (B1677828) IC50 (µM) | Notes |
| Prostate Cancer | |||||
| LNCaP (androgen-sensitive) | 11 | researchgate.netnih.gov | |||
| PC-3 (androgen-insensitive) | 1-3 | researchgate.netnih.gov | |||
| DU-145 (androgen-insensitive) | 1-3 | researchgate.netnih.gov | |||
| Ovarian Cancer | |||||
| OVCAR-3 | 5 | 25-35 | >100 | 10-17 | Lobaplatin was most potent in this study. aacrjournals.org |
| OVCAR-3 carbo R (Carboplatin-resistant) | 10 | 25-35 | >100 | 10-17 | Lobaplatin was most potent in this study. aacrjournals.org |
| A2780 | 1.7 (average of 7 lines) | 3.5 (average of 7 lines) | nih.gov | ||
| Breast Cancer | |||||
| MCF-7 | 8 | 25-35 | >100 | 10-17 | Lobaplatin was most potent in this study. aacrjournals.org |
Pharmacodynamic Endpoints in Animal Models
Pharmacodynamic studies in animal models are essential for understanding the dose-response relationship and the biological effects of a drug on the tumor.
Tumor Growth Inhibition and Regression Analysis
A primary pharmacodynamic endpoint in preclinical oncology studies is the measurement of tumor growth inhibition. In studies involving this compound, tumor volume is regularly assessed in xenograft models following treatment. plos.org The data is then used to analyze the extent of tumor growth delay or regression. For instance, in a study using the PC-3 prostate cancer xenograft model, the combination of paclitaxel (B517696) and this compound resulted in a tumor growth delay equivalent to a 3-log cell kill, an effect superior to that of either agent alone. ascopubs.org
Models of tumor growth inhibition (TGI) are often employed to quantitatively describe the effect of anticancer agents. plos.org These models can help in determining key parameters such as the tumor static concentration (TSC), which is the minimum concentration required to halt tumor growth. d-nb.info Such analyses provide a robust framework for comparing the potency of different drugs and for predicting their efficacy in clinical settings. plos.orgd-nb.info
Cellular Response Monitoring in Tumor Tissue
Monitoring cellular responses within the tumor tissue provides mechanistic insights into how a drug exerts its effects. For platinum-based drugs like this compound, a key mechanism of action is the formation of DNA adducts, which leads to the inhibition of DNA replication and transcription, ultimately causing cell death. mdpi.commdpi.com While direct measurement of these adducts in tumor tissue from animal models can be complex, downstream cellular events can be monitored.
Techniques such as immunohistochemistry or western blotting can be used to assess markers of DNA damage and apoptosis in tumor samples. rsc.org For example, the expression of proteins involved in the DNA damage response or apoptosis can be quantified to gauge the cellular impact of this compound treatment. Another aspect of cellular response monitoring is the investigation of resistance mechanisms. Studies have shown that resistance to this compound does not appear to be mediated by common mechanisms such as the expression of MDR1, BCRP, MRP1, or alterations in tubulin or topoisomerase I. researchgate.net This suggests that this compound may be effective in tumors that have developed resistance to other chemotherapeutic agents through these pathways. google.com
Mechanisms of Satraplatin Resistance and Strategies to Overcome Resistance in Preclinical Models
Molecular Mechanisms of Intrinsic and Acquired Resistance to Satraplatin (B1681480)
Resistance to this compound is a multifactorial process involving alterations in how cancer cells handle the drug and the DNA damage it inflicts. These mechanisms can differ from those observed in resistance to cisplatin (B142131), reflecting this compound's unique chemical structure and metabolic activation. nih.govnih.gov
A primary mechanism of action for platinum drugs is the formation of DNA adducts that block replication and transcription. nih.govmdpi.com Consequently, the cell's ability to repair this damage is a key determinant of sensitivity or resistance.
Nucleotide Excision Repair (NER): The NER pathway is a major cellular defense mechanism for removing platinum-DNA adducts. nih.govmuni.czfrontiersin.org Increased NER activity is a well-established mechanism of resistance to cisplatin. cuni.cz this compound, however, forms bulkier and structurally different DNA adducts compared to cisplatin due to its cyclohexylamine (B46788) ligand. muni.czwikipedia.org There is preclinical evidence suggesting that these adducts may be recognized and repaired less efficiently by NER proteins, potentially allowing this compound to bypass this common resistance mechanism. wikipedia.orgdovepress.compensoft.netscirp.org The unique structure of this compound's adducts may be more difficult for the cell to remove, contributing to its activity in cisplatin-resistant models. cuni.czmdpi.com
Mismatch Repair (MMR): The MMR system is responsible for correcting base mismatches during DNA replication and also plays a role in signaling for apoptosis in response to certain types of DNA damage. muni.cz In some cancer cells, a defective MMR system leads to resistance to cisplatin because the cells fail to recognize the DNA adducts and trigger cell death. mdpi.communi.cz Studies have indicated that this compound adducts are less likely to be recognized by MMR proteins. nih.govfigshare.com This distinction is significant, as it suggests this compound may retain its efficacy in tumors that have developed cisplatin resistance due to MMR deficiency. muni.cz
High-mobility group (HMG) domain proteins, such as HMGB1, are non-histone chromosomal proteins that can influence the cytotoxicity of platinum drugs. nih.gov These proteins specifically recognize and bind to the distorted DNA structure created by cisplatin's 1,2-intrastrand crosslinks. nih.govnih.gov This binding is thought to "shield" the adducts from the NER machinery, preventing their repair and thus enhancing the drug's cytotoxic effect. nih.govnih.gov
This compound's asymmetrical ligands result in a different DNA adduct profile. nih.gov Preclinical studies suggest that these adducts are poorly recognized by HMG-domain proteins. nih.govfigshare.com While this lack of binding prevents the "repair-shielding" effect seen with cisplatin, it is also thought to inhibit trans-lesion synthesis, a DNA damage tolerance mechanism, thereby contributing to this compound's ability to overcome cisplatin resistance. scirp.org
Reduced intracellular drug accumulation is a common cause of resistance to platinum agents. cuni.cz This can be due to decreased uptake or increased efflux from the cell. The transport of this compound and its active metabolite, JM118, shows important differences compared to cisplatin.
Unlike cisplatin, the uptake of JM118 does not appear to depend on the copper influx transporter CTR1. muni.cznih.gov Therefore, resistance to cisplatin caused by the loss of CTR1 may not confer cross-resistance to this compound. nih.gov
However, the copper efflux transporters ATP7A and ATP7B have been shown to mediate resistance to JM118. muni.cznih.gov In experimental models, forcing the expression of either ATP7A or ATP7B rendered cells resistant to JM118. nih.gov These transporters are believed to sequester JM118 into intracellular vesicles. muni.cznih.gov This action leads to an increase in the total amount of platinum measured within the cell but reduces the amount that reaches its primary target, nuclear DNA, thereby decreasing cytotoxicity. muni.cznih.gov In contrast, in cells selected for JM118 resistance, there was no observed difference in the expression of ATP7A or ATP7B compared to sensitive parental cells, suggesting other detoxification mechanisms are at play in that specific model. aacrjournals.org
| Transporter | Role in Cisplatin Pharmacology | Role in JM118 (this compound Metabolite) Pharmacology | Reference |
|---|---|---|---|
| CTR1 (Influx) | Facilitates cellular uptake; loss contributes to resistance. | Does not play a role in cellular uptake. | nih.gov |
| ATP7A (Efflux) | Mediates efflux and sequestration, contributing to resistance. | Mediates resistance via vesicular sequestration, reducing cytotoxicity. | nih.gov |
| ATP7B (Efflux) | Mediates efflux and sequestration, contributing to resistance. | Mediates resistance via vesicular sequestration, reducing cytotoxicity. | nih.gov |
To identify novel mechanisms of resistance, researchers have performed gene and protein expression profiling on cell lines made resistant to this compound's active metabolite, JM118.
In one study using a human ovarian carcinoma cell line (2008) made resistant to JM118, expression profiling identified a distinct set of genes whose expression changed with the resistance phenotype. nih.govaacrjournals.org These changes were largely different from those seen in cells made resistant to cisplatin, indicating that JM118 resistance involves different cellular defense mechanisms. nih.govaacrjournals.org
| Gene Category | Number of Genes | Key Finding |
|---|---|---|
| Significantly Up-regulated | 4 | None of the genes were clearly linked to previously reported platinum resistance mechanisms. Only one gene was also altered in an oxaliplatin-resistant model, and none in a cisplatin-resistant model. |
| Significantly Down-regulated | 19 |
Another study analyzed a panel of 66 cancer cell lines, primarily of hematological origin, and correlated gene expression with this compound sensitivity. iiarjournals.orgiiarjournals.org This work identified specific genes and mutations associated with either sensitivity or resistance.
| Finding | Associated Gene/Locus | Implication |
|---|---|---|
| Enhanced Sensitivity (Mutation) | BCL2 | BCL2 mutation was the most significant single-gene mutation linked to increased this compound cytotoxicity. |
| Enhanced Sensitivity (Copy Number Loss) | 9p21 (includes MTAP) | Deficiency in MTAP was identified as a key characteristic for high sensitivity to this compound. |
| Resistance (Overexpression) | MTAP | Overexpression of S-methyl-5'-thioadenosine phosphorylase (MTAP) had the highest correlation with resistance. |
Furthermore, protein expression profiling revealed that this compound's signaling impact more closely resembled that of cisplatin than oxaliplatin (B1677828). nih.gov Both cisplatin and this compound modestly upregulated the p53/p21 pathway and DNA repair proteins like BRCA1 and Rad51, leading to cell cycle arrest in the S and G2/M phases. nih.gov This contrasts with oxaliplatin, which strongly activated p53/p21 and downregulated these repair proteins. nih.gov
Investigation of Cross-Resistance and Collateral Sensitivity Profiles with Other Agents
An important aspect of a new anticancer agent is its activity profile in the context of resistance to existing drugs. This involves assessing both cross-resistance (where resistance to one drug confers resistance to another) and collateral sensitivity (where resistance to one drug makes cells more sensitive to another). wikipedia.org
Studies on the 2008/JM118 resistant cell line showed that it was cross-resistant not only to this compound but also to other platinum agents, including cisplatin, carboplatin (B1684641), and oxaliplatin. nih.gov Conversely, cells selected for cisplatin resistance showed partial cross-resistance to JM118. nih.gov
A key finding was the emergence of collateral sensitivity. The 2008/JM118 cells, while resistant to platinum drugs, displayed significant hypersensitivity to taxanes (docetaxel, paclitaxel) and the anthracycline doxorubicin. nih.gov This suggests that the mechanisms conferring resistance to this compound may simultaneously create vulnerabilities to other classes of chemotherapy. This inverse relationship between platinum and taxane (B156437) resistance has been observed in numerous other preclinical models. scispace.com
| Drug | Class | Observed Effect |
|---|---|---|
| JM118 | Platinum (this compound metabolite) | 4.9-fold Resistant (Selected for) |
| This compound | Platinum | Cross-Resistant |
| Cisplatin | Platinum | Cross-Resistant |
| Carboplatin | Platinum | Cross-Resistant |
| Oxaliplatin | Platinum | Cross-Resistant |
| Docetaxel (B913) | Taxane | 3.0-fold Hypersensitive (Collateral Sensitivity) |
| Paclitaxel (B517696) | Taxane | 4.2-fold Hypersensitive (Collateral Sensitivity) |
| Doxorubicin | Anthracycline | 7.7-fold Hypersensitive (Collateral Sensitivity) |
Preclinical Approaches to Overcome this compound Resistance
Based on the understanding of its resistance mechanisms, several preclinical strategies have been investigated to overcome or circumvent resistance to this compound.
Combination Therapies: The observation of collateral sensitivity provides a strong rationale for combination or sequential therapy. Using this compound followed by a taxane like docetaxel or paclitaxel could be a strategy to treat tumors that have developed resistance to platinum agents. nih.gov
Targeting Signaling Pathways: this compound itself has been shown to inhibit the phosphorylation of STAT3, a key signaling protein involved in therapeutic resistance. mdpi.com Combining this compound with other agents that are susceptible to STAT3-mediated resistance could be a synergistic approach. mdpi.com In preclinical models, combining this compound with the PI3K/mTOR inhibitor NVP-BEZ235 has also shown synergistic effects. auajournals.org
Combination with Radiation: Preclinical studies have demonstrated that combining this compound with radiation therapy results in greater inhibition of tumor growth than either treatment alone. nih.gov This suggests a potential role for this compound as a radiosensitizer. researchgate.net
Development of Novel Analogues: The development of this compound itself was a strategy to overcome cisplatin resistance by creating bulkier DNA lesions that are more difficult for cancer cells to repair or tolerate. cuni.cz Further development of platinum agents is an ongoing strategy to stay ahead of resistance mechanisms.
Modulation of Intracellular Detoxification Pathways
Intracellular detoxification systems, which neutralize and remove xenobiotics, are a primary mechanism of resistance to platinum-based drugs. These pathways often involve sulfur-containing molecules like glutathione (B108866) (GSH) and membrane transporters that efflux the drug or its conjugates from the cell. mdpi.comcuni.cz
The role of glutathione (GSH) in this compound resistance is complex. On one hand, GSH is involved in the intracellular reduction of the Pt(IV) prodrug this compound to its active Pt(II) metabolite, JM118. muni.cz This activation is a necessary step for the drug to exert its cytotoxic effect by forming DNA adducts. muni.czstorkapp.me On the other hand, elevated levels of GSH are a well-established mechanism of cisplatin resistance, as GSH can form conjugates with cisplatin that are then removed from the cell, often by transporters like the Multidrug Resistance-Associated Protein 2 (MRP2). cuni.czfrontiersin.orgresearchgate.net
Preclinical studies have yielded varied findings regarding the role of GSH in this compound resistance. In a study using human ovarian carcinoma 2008 cells selected for resistance to JM118, the resistant cells (2008/JM118) did not show altered glutathione content compared to the parental cells. nih.gov This suggests that in this specific model, resistance was not mediated by an upregulation of GSH levels. nih.gov The resistance mechanism in these cells was attributed to a detoxification process involving intracellular sequestration, as the resistant cells accumulated more platinum than the parent cells. nih.gov Conversely, another study showed that cisplatin-resistant A2780DDP ovarian cancer cells have 1.5-fold more GSH than the sensitive A2780 parent line, contributing to their resistance. mdpi.com In a different model using cisplatin-resistant oral squamous cell carcinoma (OSCC) cells (KB-R), no difference in GSH levels was found compared to the parental KB cells, yet the KB-R cells did not show cross-resistance to this compound. cancerindex.org
Strategies to modulate these detoxification pathways have been explored. The use of buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, was investigated in conjunction with this compound-loaded nanoparticles (SatPt-NPs). nih.gov Treatment with BSO depletes intracellular GSH, aiming to reduce detoxification. nih.gov In cisplatin-resistant A2780DDP cells, which have high GSH levels, combining BSO with cisplatin significantly increased cisplatin's cytotoxicity. mdpi.com However, for SatPt-NPs, the addition of BSO only resulted in a minor change in the IC₅₀ value (from 0.178 to 0.133 μM), suggesting that the nanoparticle formulation may already be capable of evading GSH-mediated detoxification. mdpi.comnih.gov
The involvement of efflux transporters like MRP2, which exports platinum-GSH conjugates, has also been considered. frontiersin.org While high MRP2 expression is linked to cisplatin resistance, its role in this compound resistance is less defined. frontiersin.orgnih.gov One study found that resistance to this compound and JM-118 was not mediated by the expression of MRP1, MDR1, or BCRP. researchgate.netnih.gov This indicates that the mechanisms of resistance to this compound may be distinct from those of cisplatin and can be multifactorial. cancerindex.org
Table 1: Research Findings on Intracellular Detoxification and this compound Resistance
| Cell Line | Resistance Profile | Key Findings | Reference |
|---|---|---|---|
| 2008/JM118 (Human Ovarian Carcinoma) | Selected for resistance to JM118 (this compound metabolite) | Resistance involved intracellular sequestration, not reduced accumulation. No difference in glutathione (GSH) content compared to parental cells. | nih.gov |
| A2780DDP (Human Ovarian Carcinoma) | Cisplatin-resistant | A2780DDP cells have 1.5-fold higher GSH levels than sensitive A2780 cells. BSO treatment depletes GSH and sensitizes cells to cisplatin. | mdpi.com |
| KB-R (Oral Squamous Cell Carcinoma) | Cisplatin-resistant | Did not show cross-resistance to this compound. No difference in GSH levels between resistant and parental cells. | cancerindex.org |
| A129cp80 (Ovarian Carcinoma) | Cisplatin-resistant | This compound and JM-118 were equally active in the resistant line as the parent line. Resistance was not mediated by MRP1, MDR1, or BCRP expression. | nih.gov |
Enhanced Delivery Strategies (e.g., Nanoparticle-Mediated Approaches)
To circumvent resistance mechanisms and improve the therapeutic index of this compound, enhanced delivery strategies using nanotechnology have been investigated in preclinical models. mdpi.com Nanoparticles can protect the drug from premature degradation and detoxification, control its release, and potentially target it to tumor tissues. mdpi.comresearchgate.net
One approach involved formulating this compound into nanoparticles (SatPt-NPs) using D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)-based polymers. mdpi.comnih.gov This study aimed to overcome cisplatin resistance in ovarian cancer. The SatPt-NPs demonstrated comparable efficacy in the cisplatin-resistant A2780DDP cell line as in the sensitive A2780 line, indicating their potential to overcome this resistance. nih.gov The researchers suggested that this nanoparticle formulation helps evade detoxification by GSH. mdpi.comnih.gov
Another innovative strategy utilized Pluronic F127-based polyaniline nanoparticles to co-deliver this compound and an aminopyrrolic receptor. researchgate.net This system was designed for near-infrared (NIR) laser-induced drug release. The resulting nanoparticles (Pt-ARNPs) showed significantly more effective cytotoxicity against A549 lung cancer cells under laser irradiation compared to free this compound. researchgate.net Crucially, the Pt-ARNPs exhibited comparable cytotoxicity against both the standard A549 cells and the cisplatin-resistant A549/cis cells. researchgate.net This suggests that the combination of the aminopyrrolic receptor and the nanoparticle delivery system is a promising strategy to overcome platinum resistance. researchgate.net
These preclinical studies highlight the potential of nanoparticle-mediated delivery to enhance the efficacy of this compound, particularly in the context of drug-resistant cancers. By altering the drug's pharmacokinetics and cellular uptake, these advanced delivery systems can bypass common resistance mechanisms like drug efflux and intracellular detoxification. nih.govresearchgate.net
Table 2: Preclinical Studies of Nanoparticle-Mediated this compound Delivery
| Nanoparticle System | Composition | Cancer Model | Key Findings | Reference |
|---|---|---|---|---|
| SatPt-NPs | This compound with D-α-tocopheryl polyethylene glycol succinate (TPGS)-based polymers | A2780 (ovarian) and A2780DDP (cisplatin-resistant ovarian) cell lines | Exhibited comparable efficacy in both sensitive and cisplatin-resistant cell lines. Suggested to overcome resistance by evading GSH detoxification. | mdpi.comnih.gov |
| Pt-ARNPs | Pluronic F127-based polyaniline nanoparticles co-delivering this compound and an aminopyrrolic receptor | A549 (lung) and A549/cis (cisplatin-resistant lung) cell lines | Showed comparable cytotoxicity in both sensitive and cisplatin-resistant cells upon NIR laser irradiation (IC₅₀ = 2.7 μM). | researchgate.net |
Preclinical Combination Studies with Satraplatin
Synergistic Interactions with Conventional Chemotherapeutic Agents in In Vitro and Animal Models
Preclinical research has consistently demonstrated that satraplatin (B1681480) can produce additive or synergistic effects when combined with various conventional chemotherapy drugs. portico.org These studies have provided a strong rationale for the clinical investigation of this compound in combination regimens.
The combination of this compound with taxanes, such as paclitaxel (B517696) and docetaxel (B913), has shown significant promise in preclinical models.
Paclitaxel: In vivo studies using the H460 human non-small cell lung carcinoma xenograft model in nude mice revealed therapeutic synergy when this compound and paclitaxel were administered sequentially. biospace.com The most favorable outcomes were observed when paclitaxel was administered before this compound. biospace.com Further in vitro research demonstrated that sequential treatment with paclitaxel followed by JM-118, an active metabolite of this compound, resulted in a greater cell-killing effect than either drug alone in various tumor cell lines. biospace.com In prostate cancer models, the combination of paclitaxel and this compound was well-tolerated and led to a significant tumor growth delay, equivalent to a 3-log cell kill, which was superior to the effects of either single agent. ascopubs.org
Docetaxel: Strong synergistic effects were observed in vitro when PC-3 prostate cancer cells were treated with docetaxel followed by this compound or its metabolite, JM-118. ascopubs.orgaacrjournals.org An antagonistic effect was noted when the drugs were administered simultaneously, highlighting the importance of sequential administration. aacrjournals.org Preclinical studies have suggested that patients with tumors resistant to taxanes might still benefit from this compound treatment. aacrjournals.orggoogle.com The synergistic activity of docetaxel and this compound in preclinical models provided the foundation for their combined use in clinical trials for advanced solid tumors and metastatic castrate-resistant prostate cancer (CRPC). nih.gov
Table 1: Preclinical Studies of this compound in Combination with Taxanes
Combination Agent Model System Key Findings Reference Paclitaxel H460 Human Non-Small Cell Lung Carcinoma Xenograft Sequential administration resulted in therapeutic synergy. google.com Paclitaxel PC-3 Prostate Cancer Xenograft Superior tumor growth delay compared to single agents. mdpi.com Docetaxel PC-3 Prostate Carcinoma Cells (In Vitro) Strong synergism when docetaxel is administered before this compound. [9, 13]
The combination of this compound and gemcitabine (B846) has been explored based on the known synergy between platinum compounds and gemcitabine. nih.gov In preclinical studies using UM-UC-3 bladder cancer cells, the simultaneous combination of this compound and gemcitabine was often more effective than the individual drugs, though the effects were generally less than additive. nih.gov Despite this, the combination has been considered feasible and has shown potential antitumor activity, particularly in prostate cancer models. frontiersin.orgmdpi.com Clinical trials have proceeded based on the general synergy observed between platinum agents and gemcitabine. nih.gov
Preclinical studies have demonstrated therapeutic synergy with the combination of orally administered this compound and etoposide (B1684455) in a murine tumor model. nih.govresearchgate.net This combination was investigated based on the clinical success of regimens combining parenterally administered cisplatin (B142131) or carboplatin (B1684641) with etoposide. nih.govresearchgate.net A key finding was that the doses of each drug tolerated in the combination setting were significantly lower than their individual maximum tolerated doses. nih.govresearchgate.net
Combination with Radiotherapy in Preclinical Models
This compound has been shown to act as a radiosensitizer, enhancing the efficacy of radiation therapy in preclinical models.
In a study using H460 human lung cancer xenografts, mice treated with both this compound and radiation exhibited greater tumor growth inhibition than with either treatment alone. nih.govresearchgate.net These in vivo results were supported by in vitro clonogenic assays using the same cell line. nih.govresearchgate.net These promising preclinical findings provided the rationale for clinical trials combining this compound with radiotherapy for non-small cell lung cancer. nih.govscirp.org
The radiosensitizing effects of platinum-based drugs like this compound are believed to stem from their interaction with DNA. The primary mechanism involves the formation of platinum-DNA adducts that distort the DNA structure, thereby inhibiting DNA replication and transcription. sci-hub.sepensoft.net It is proposed that when these platinum-DNA lesions are located near double-strand breaks induced by ionizing radiation, they interfere with DNA repair processes, such as non-homologous end-joining. sci-hub.se This interference with the repair of radiation-induced DNA damage enhances the lethal effects of radiation on cancer cells. sci-hub.se this compound's ability to form DNA adducts that may evade recognition by some DNA repair proteins could contribute to its radiosensitizing properties. mdpi.compensoft.netnih.gov
Synergistic Interactions with Targeted Molecular Agents
Preclinical studies have also investigated the combination of this compound with targeted molecular agents.
Erlotinib (B232): In vitro studies have shown that sequential treatment with JM-118, the active metabolite of this compound, and the EGFR inhibitor erlotinib resulted in a greater cell-killing effect than either agent alone. biospace.com The degree of this antitumor effect varied depending on the cell line and the sequence of drug administration. biospace.com
Bevacizumab: The combination of this compound and the VEGF inhibitor bevacizumab has been evaluated in clinical trials, with preclinical rationale supporting the investigation of such combinations. portico.orgmdpi.com
Table 2: Preclinical Studies of this compound in Combination with Targeted Agents
Combination Agent Model System Key Findings Reference Erlotinib Various Tumor Cell Lines (In Vitro) Sequential treatment with JM-118 and erlotinib showed a greater cell-killing effect than single agents. google.com
Combination with Epidermal Growth Factor Receptor (EGFR) Inhibitors (Erlotinib)
The combination of this compound's active metabolite, JM118, with erlotinib, an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, has been evaluated in various cancer cell lines. aacrjournals.org Upregulation of signaling pathways downstream of EGFR, such as the Erk and p38 pathways, may contribute to resistance to platinum-based drugs. aacrjournals.org Therefore, inhibiting this pathway with erlotinib was investigated as a strategy to increase sensitivity to JM118. aacrjournals.org
Research findings demonstrated that the interaction between JM118 and erlotinib was synergistic in several cancer cell lines, including non-small cell lung cancer (A549), colon cancer (Lovo), and ovarian cancer. aacrjournals.orgnih.gov The synergy was most pronounced when cancer cells were pre-treated with JM118 before the addition of erlotinib. aacrjournals.orgnih.gov This sequential scheduling was associated with an increased formation of platinum-DNA adducts, a key mechanism of platinum drug activity. nih.govcancerindex.org
The median drug effect analysis is often used to quantify the nature of the drug interaction, where a Combination Index (CI) value of less than 0.9 indicates synergy. Studies showed that simultaneous exposure resulted in synergistic activity in A549 and Lovo cells, while pretreatment with JM118 led to synergism across all tested cell lines. aacrjournals.org
| Cancer Type | Cell Line | Interaction Schedule | Combination Index (CI) Value | Interaction Effect |
|---|---|---|---|---|
| Non-Small Cell Lung | A549 | Simultaneous Exposure | 0.6 | Synergistic |
| Colon | Lovo | Simultaneous Exposure | 0.8 | Synergistic |
| Various Cancers | A549, SW1573, Lovo, WiDr, A2780, 2008 | Pre-treatment with JM118 | 0.5 - 0.9 | Synergistic |
Combination with Anti-angiogenic Agents (Bevacizumab)
The combination of this compound with anti-angiogenic agents, which inhibit the formation of new blood vessels that tumors need to grow, has also been explored. Bevacizumab is a monoclonal antibody that targets Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis. nih.gov Preclinical synergy between platinum-based chemotherapies and bevacizumab has been noted, providing a strong rationale for investigating such combinations. nih.govebi.ac.uknih.gov
The proposed benefit of this combination is twofold. Bevacizumab's inhibition of VEGF can help normalize the tumor's vasculature, which may improve the delivery and penetration of chemotherapy agents like this compound to the tumor site. nih.gov Furthermore, this compound and its active metabolite, JM-118, have been shown to possess anti-angiogenic potential themselves, including the ability to inhibit the pro-angiogenic signal STAT3. nih.govdvm360.com This suggests that combining this compound with bevacizumab could result in a more comprehensive blockade of tumor angiogenesis through complementary mechanisms. While much of the investigation into this specific combination has moved into clinical trials, the foundation for these studies was based on the promising preclinical rationale of synergy between platinum agents and anti-angiogenic therapy. nih.govportico.org
Molecular Mechanisms Underpinning Combination Synergy
The synergistic effects observed in preclinical combination studies with this compound are underpinned by distinct molecular mechanisms.
When combined with the EGFR inhibitor erlotinib , the synergy appears to be driven by a multi-faceted mechanism. nih.govcancerindex.org Key findings include:
Increased DNA Adduct Formation : Pre-treatment with JM118 followed by erlotinib enhanced the formation of platinum-DNA adducts, which are the primary lesions that trigger cell death. nih.govebi.ac.uk
Cell Cycle Arrest : The combination led to an increased accumulation of cells in the G2/M phase of the cell cycle, a point at which cells are often more sensitive to DNA-damaging agents. nih.govcancerindex.org This was associated with the increased phosphorylation of cell cycle proteins CDK2 and CHK1. nih.gov
Enhanced Apoptosis : A significant increase in apoptosis, or programmed cell death, was observed in cells treated with the combination compared to single-agent treatment. nih.govcancerindex.org
Modulation of Signaling Pathways : The combination of JM118 and erlotinib was found to interfere with signaling pathways downstream of EGFR. aacrjournals.org Specifically, the combination enhanced the phosphorylation of Erk and Akt after short-term exposure. nih.gov An increase in phosphorylated Erk (p-Erk) was found to be related to a synergistic effect. aacrjournals.org Additionally, JM118 was shown to significantly decrease the phosphorylation of several other key signaling proteins, including PTEN, VEGFR, EPHA1, ERBB4, FGF-R, and STAT3. nih.govresearchgate.net
For the combination with the anti-angiogenic agent bevacizumab , the synergy is primarily attributed to different, yet complementary, mechanisms:
Inhibition of VEGF Signaling : Bevacizumab directly targets and inhibits VEGF, a critical signal for angiogenesis. nih.gov
Inhibition of STAT3 Signaling : this compound has been shown to inhibit STAT3, another pathway involved in promoting angiogenesis, thus providing a dual-front attack on new blood vessel formation. nih.govdvm360.com
Improved Drug Delivery : By inhibiting VEGF, bevacizumab is thought to improve the efficiency of local vasculature, thereby enhancing the delivery of co-administered chemotherapy like this compound to the tumor tissue. nih.gov
| Combination Agent | Primary Molecular Mechanism | Supporting Findings |
|---|---|---|
| Erlotinib (EGFR Inhibitor) | Increased DNA Adduct Formation | Enhanced platinum binding to DNA. nih.govcancerindex.org |
| Cell Cycle Arrest | Increased G2/M phase accumulation; phosphorylation of CDK2 and CHK1. nih.govcancerindex.org | |
| Enhanced Apoptosis | Increased programmed cell death. nih.govcancerindex.org | |
| Signal Pathway Modulation | Enhanced phosphorylation of Erk and Akt; decreased phosphorylation of PTEN, VEGFR, STAT3, etc. aacrjournals.orgnih.gov | |
| Bevacizumab (Anti-angiogenic) | Dual Anti-angiogenic Blockade | Bevacizumab inhibits VEGF; this compound inhibits STAT3. nih.govnih.govdvm360.com |
| Improved Chemotherapy Delivery | Normalization of tumor vasculature. nih.gov |
Comparative Preclinical Research with Other Platinum Compounds
Distinguishing Satraplatin's Mechanisms from Cisplatin (B142131), Carboplatin (B1684641), and Oxaliplatin (B1677828)
This compound (B1681480), a fourth-generation platinum(IV) compound, exhibits a distinct preclinical profile compared to the established platinum(II) agents cisplatin, carboplatin, and oxaliplatin. Its unique chemical structure, featuring a platinum(IV) core with axial acetate (B1210297) ligands and an ammine and a cyclohexylamine (B46788) ligand in the equatorial plane, underpins its different mechanisms of action, resistance profiles, and cellular processing.
Comparative Analysis of DNA Adduct Profiles and Stability
The cytotoxic activity of platinum-based drugs is primarily mediated through the formation of DNA adducts, which induce structural distortions in the DNA, leading to the inhibition of replication and transcription, and ultimately, apoptosis. While all platinum compounds form these adducts, the specific types and their structural conformations differ, influencing their biological consequences.
Cisplatin and carboplatin, which is a second-generation analog of cisplatin, form identical types of DNA adducts. nih.gov These are predominantly 1,2-intrastrand crosslinks between adjacent guanine (B1146940) residues (d(GpG)) and, to a lesser extent, between adenine (B156593) and guanine (d(ApG)). nih.gov These adducts cause the DNA to bend towards the major groove. nih.gov Oxaliplatin, a third-generation platinum drug, also forms similar intrastrand adducts. nih.gov However, due to its bulkier diaminocyclohexane (DACH) ligand, the resulting DNA adducts are more hydrophobic and create a different distortion in the DNA helix, bending it further than cisplatin-induced adducts. nih.gov
This compound, being a Pt(IV) complex, is relatively inert and must be reduced to its active Pt(II) form, primarily the metabolite JM118, within the cell to bind to DNA. researchgate.netmuni.cz The DNA adducts formed by this compound's active metabolite are structurally distinct from those of cisplatin, carboplatin, and oxaliplatin. nih.govtandfonline.com The presence of the asymmetrical cyclohexylamine ligand in this compound leads to the formation of bulkier and structurally different DNA lesions. researchgate.netnih.gov These adducts cause a unique distortion of the DNA template, which is thought to be more resistant to repair. scirp.orgdovepress.com This altered adduct profile is a key factor in this compound's ability to overcome resistance to other platinum drugs. nih.govtandfonline.com
| Feature | Cisplatin | Carboplatin | Oxaliplatin | This compound |
| Primary DNA Adducts | 1,2-intrastrand d(GpG), d(ApG) | 1,2-intrastrand d(GpG), d(ApG) | 1,2-intrastrand d(GpG), d(ApG) | Asymmetrical, bulky adducts |
| DNA Distortion | Bending towards major groove | Bending towards major groove | Greater bending than cisplatin | Unique, more repair-resistant distortion |
| Ligand Influence | Ammine ligands | Carboxylate ligand | Diaminocyclohexane (DACH) ligand | Cyclohexylamine and acetate ligands |
| Precursor Form | Pt(II) | Pt(II) | Pt(II) | Pt(IV) |
Differential Recognition by DNA Repair and Recognition Proteins
The cell possesses sophisticated DNA repair mechanisms to correct damage and maintain genomic integrity. The efficacy of platinum drugs is significantly influenced by how their respective DNA adducts are recognized and processed by these repair systems.
Cisplatin-DNA adducts are recognized by various cellular proteins, including the mismatch repair (MMR) system and high-mobility group (HMG) domain proteins. scirp.orgscirp.org The binding of HMG proteins to cisplatin adducts is thought to shield them from repair, thereby enhancing cytotoxicity. nih.gov Conversely, a proficient MMR system can recognize and attempt to repair cisplatin-induced lesions, and defects in MMR can lead to cisplatin resistance. muni.cz
Oxaliplatin-DNA adducts, due to their bulkier nature, are recognized less efficiently by the MMR system and HMG proteins compared to cisplatin adducts. nih.govnih.gov This differential recognition is a key reason why oxaliplatin can be effective in some cisplatin-resistant tumors. nih.gov
This compound-induced DNA adducts exhibit a distinct pattern of recognition by cellular proteins. researchgate.netnih.gov Notably, these adducts are poorly recognized by the MMR proteins. scirp.orgscirp.orgnih.gov This evasion of MMR recognition is a significant mechanism by which this compound overcomes resistance to cisplatin and carboplatin. scirp.orgscirp.org Furthermore, some studies suggest that this compound-induced adducts are not effectively recognized by HMG proteins, which further distinguishes its mechanism from that of cisplatin. scirp.orgscirp.org The damage caused by this compound is, however, still subject to repair by the nucleotide excision repair (NER) pathway, similar to other platinum compounds. scirp.orgscirp.org
| Protein/System | Cisplatin Adducts | Oxaliplatin Adducts | This compound Adducts |
| Mismatch Repair (MMR) | Recognized | Poorly recognized | Poorly recognized scirp.orgscirp.orgnih.gov |
| High-Mobility Group (HMG) | Recognized | Poorly recognized nih.gov | Poorly recognized scirp.orgscirp.org |
| Nucleotide Excision Repair (NER) | Recognized and repaired | Recognized and repaired | Recognized and repaired scirp.orgscirp.org |
Comparative Cellular Uptake, Efflux, and Intracellular Metabolism
The journey of a platinum drug from outside the cell to its nuclear DNA target involves cellular uptake, potential efflux, and intracellular metabolic activation. These processes vary significantly among the different platinum compounds.
Cisplatin and carboplatin are generally thought to enter cells through a combination of passive diffusion and active transport, with copper transporters like CTR1 playing a significant role in cisplatin uptake. nih.gov Reduced uptake or increased efflux, often mediated by transporters like ATP7A and ATP7B, is a major mechanism of resistance to these drugs. nih.gov
Oxaliplatin's uptake is also believed to involve both passive diffusion and transporters, and its greater lipophilicity compared to cisplatin may facilitate its entry into cells. nih.gov
This compound, as a Pt(IV) complex, is more lipophilic and kinetically inert than its Pt(II) counterparts. researchgate.netpensoft.net This property allows for its oral administration. researchgate.net Upon entering the cell, this compound must be reduced to its active Pt(II) form, JM118. muni.cz This reduction is carried out by intracellular reducing agents such as glutathione (B108866) and ascorbic acid. muni.czpensoft.net Studies suggest that this compound itself is a poor substrate for organic cation transporters, which may play a more significant role in the uptake of its metabolite, JM118. acs.org The unique metabolic activation pathway of this compound contributes to its distinct pharmacological profile. muni.cz
| Feature | Cisplatin | Carboplatin | Oxaliplatin | This compound |
| Uptake Mechanism | Passive diffusion, CTR1 | Passive diffusion | Passive diffusion, transporters | Oral absorption, cellular uptake of Pt(IV) complex |
| Efflux Mechanism | ATP7A, ATP7B | Similar to cisplatin | Similar to cisplatin | To be fully elucidated |
| Intracellular Metabolism | Aquation | Aquation | Aquation | Reduction to active Pt(II) metabolite (JM118) muni.cz |
| Key Metabolite | Aquated species | Aquated species | Aquated species | JM118 muni.cz |
Distinct Resistance Mechanisms and Cross-Resistance Patterns in Preclinical Models
The development of drug resistance is a major challenge in cancer chemotherapy. The distinct mechanisms of action of the various platinum compounds lead to different patterns of resistance and cross-resistance.
Resistance to cisplatin and carboplatin is often multifactorial and can involve reduced drug accumulation, increased detoxification by molecules like glutathione, and enhanced DNA repair. nih.govmdpi.com Due to their similar mechanisms of action, there is generally complete cross-resistance between cisplatin and carboplatin. nih.gov
Oxaliplatin was specifically developed to overcome cisplatin resistance. tandfonline.com Its different DNA adduct conformation and reduced recognition by the MMR system allow it to be active in many cisplatin-resistant cell lines, particularly in colorectal cancer. nih.govtandfonline.com
This compound has demonstrated a significant ability to overcome resistance to cisplatin in a variety of preclinical models. nih.govtaylorandfrancis.com This lack of cross-resistance is attributed to several factors, including its different cellular uptake and metabolism, the formation of unique DNA adducts that evade MMR recognition, and potentially different detoxification pathways. nih.govnih.govresearchgate.net this compound's efficacy in cisplatin-resistant models highlights its potential as a valuable agent in treating tumors that have acquired resistance to conventional platinum-based therapies. google.com
| Compound | Cross-Resistance with Cisplatin | Key Mechanisms of Overcoming Resistance |
| Carboplatin | High | N/A (shares resistance mechanisms) |
| Oxaliplatin | Partial | Different DNA adduct conformation, reduced MMR recognition nih.govnih.gov |
| This compound | Low/None | Different uptake/metabolism, unique DNA adducts, evasion of MMR nih.govnih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies across Platinum(IV) Analogues
Structure-activity relationship (SAR) studies are crucial for the rational design of new and improved therapeutic agents. For platinum(IV) complexes, SAR studies have focused on how modifications to the chemical structure influence their stability, reduction potential, cellular uptake, and ultimately, their anticancer activity. nih.gov
The general structure of a Pt(IV) complex includes a central platinum atom, two axial ligands, and four equatorial ligands. The nature of these ligands significantly impacts the compound's properties.
Axial Ligands: The two axial ligands are released upon reduction of the Pt(IV) complex to the active Pt(II) species. scirp.org The nature of these ligands has a strong influence on the complex's reduction potential and lipophilicity. nih.govscirp.org For instance, complexes with carboxylate ligands in the axial positions, like the acetate groups in this compound, often exhibit favorable stability and can be tuned to have optimal reduction potentials for activation within the tumor microenvironment. nih.gov
Equatorial Ligands: The four equatorial ligands typically consist of two non-leaving groups (carrier ligands) and two leaving groups. The carrier ligands, such as the ammine and cyclohexylamine in this compound, remain attached to the platinum atom after reduction and influence the structure of the DNA adducts formed. pensoft.net The leaving groups are displaced to allow for DNA binding. The nature of the carrier ligands can affect the compound's cytotoxicity and resistance profile. researchgate.net For example, increasing the lipophilicity of the carrier ligand can sometimes lead to enhanced cellular uptake and cytotoxicity. researchgate.net
SAR studies on various platinum(IV) analogues have revealed that there is often a correlation between lipophilicity and cytotoxic activity. researchgate.net Furthermore, the rate of reduction of the Pt(IV) complex to its active Pt(II) form is a critical determinant of its efficacy, particularly in hypoxic (low oxygen) tumor environments. researchgate.net The design of novel Pt(IV) complexes continues to be an active area of research, with the goal of developing compounds with improved tumor selectivity, reduced side effects, and the ability to overcome drug resistance. researchgate.netresearchgate.netnih.gov
Future Directions and Emerging Research Avenues for Satraplatin
Advanced Molecular and Cellular Mechanism Elucidation
While the primary mechanism of satraplatin (B1681480) is understood to involve the formation of DNA adducts by its active platinum(II) metabolite, JM118, future research is aimed at a more granular understanding of its molecular interactions. This compound's core activity stems from its reduction to reactive metabolites that form inter- and intra-strand crosslinks with DNA, distorting the helical structure. This damage inhibits DNA replication and transcription, triggering cell cycle arrest, primarily at the G2/M phase, and ultimately leading to apoptosis patsnap.comnih.gov.
A key area of advanced research is understanding how the unique, asymmetrical DNA adducts formed by this compound's active metabolites evade cellular repair mechanisms. Unlike the symmetric adducts of cisplatin (B142131), those from this compound are less readily recognized by components of the DNA mismatch repair (MMR) system and high-mobility group (HMG) proteins patsnap.comnih.gov. This differential recognition is a critical factor in this compound's ability to overcome cisplatin resistance patsnap.comnih.gov. Further elucidation of these interactions at the atomic level could reveal precise structural details that govern repair protein binding and evasion.
Beyond DNA damage, researchers are investigating this compound's impact on other cellular pathways. Studies in colorectal cancer cells have shown that this compound can potentiate apoptosis through multiple death pathways, including the upregulation of cyclin B1, p21(waf/cip1), and the induction of p53-related genes and its microRNA target, miR-34a, independently of p53 status mdpi.com. This suggests a broader mechanism of action that is not solely reliant on a functional p53 pathway, a common point of resistance to other chemotherapies. Advanced proteomic and transcriptomic analyses are needed to map the full spectrum of signaling cascades affected by this compound, potentially identifying novel targets and synergistic combination strategies.
Cellular uptake and trafficking are also areas of intensive study. This compound, as a Pt(IV) prodrug, is relatively inert and can be absorbed orally nih.gov. Its cellular entry is thought to occur via passive diffusion, differing from the active transport mechanisms implicated for cisplatin acs.orgresearchgate.net. However, its primary active metabolite, JM118, is a substrate for organic cation transporters, which may play a significant role in its cytotoxicity researchgate.netxray.cz. Further research is required to fully characterize the transporters involved in the influx and efflux of this compound's metabolites and how their expression levels correlate with drug sensitivity and resistance across different cancer types.
Exploration of Novel Drug Delivery Systems and Formulations for Enhanced Preclinical Efficacy
As a Pt(IV) prodrug, this compound is kinetically inert, which allows for oral administration but also necessitates intracellular reduction for activation. A key challenge is ensuring the drug reaches the tumor in its inactive state, avoiding premature reduction and off-target reactions. Novel drug delivery systems offer a promising strategy to protect this compound, enhance its tumor-specific delivery, and overcome resistance mechanisms.
Nanoparticle-based formulations are at the forefront of this research. One study successfully encapsulated this compound into nanoparticles (SatPt-NPs) formulated with D-α-tocopheryl polyethylene (B3416737) glycol succinate (B1194679) (TPGS)-based polymers patsnap.com. This nanoformulation was designed to improve water solubility, protect the drug from premature activation, and maximize internalization into cancer cells patsnap.com.
The preclinical efficacy of these SatPt-NPs was demonstrated in cisplatin-resistant ovarian cancer cells (A2780DDP). The key findings include:
Overcoming Resistance : SatPt-NPs exhibited significant cytotoxicity in cisplatin-resistant cells, with an IC50 value comparable to that in the sensitive parent cell line (A2780) patsnap.comacs.org. This suggests the nanoparticle formulation helps to bypass the mechanisms conferring cisplatin resistance.
Evading Detoxification : A major mechanism of platinum drug resistance is detoxification by intracellular glutathione (B108866) (GSH) patsnap.com. When GSH levels were depleted using buthionine sulfoximine (B86345) (BSO), the cytotoxicity of cisplatin increased significantly. In contrast, the IC50 of SatPt-NPs was only minimally affected, indicating that the nanoparticle delivery system effectively shields this compound from GSH-mediated detoxification patsnap.comacs.org.
Enhanced Cellular Uptake : The nanoparticle formulation facilitates drug internalization through endocytosis, leading to higher intracellular accumulation compared to the free drug, thereby maximizing drug uptake in both sensitive and resistant cell lines patsnap.com.
Future research in this area will likely explore the functionalization of these nanoparticles with targeting ligands (e.g., antibodies, peptides) to further enhance tumor specificity. Additionally, stimuli-responsive systems, such as nanoparticles that release their payload in the acidic tumor microenvironment or upon exposure to specific enzymes overexpressed in cancer cells, could provide another layer of targeted delivery and controlled release. Co-delivery systems that encapsulate this compound with other agents, such as those that inhibit DNA repair or modulate apoptotic pathways, are also a promising avenue for creating synergistic therapeutic effects pensoft.net.
| Compound/Formulation | Cell Line | Condition | IC50 (µM) | Source |
|---|---|---|---|---|
| Cisplatin | A2780 (sensitive) | - BSO | 2.43 | patsnap.com |
| Cisplatin | A2780 (sensitive) | + BSO | 1.14 | patsnap.com |
| SatPt-NPs | A2780 (sensitive) | - BSO | 0.178 | patsnap.com |
| SatPt-NPs | A2780 (sensitive) | + BSO | 0.133 | patsnap.com |
| SatPt-NPs | A2780DDP (cisplatin-resistant) | Comparable efficacy to A2780 | patsnap.comacs.org |
Integration of Advanced Computational Modeling and Artificial Intelligence in this compound Drug Design
Advanced computational methods are becoming indispensable tools in modern drug discovery and development, and their application to this compound is poised to unlock new therapeutic opportunities. These techniques allow for the detailed investigation of molecular interactions and the prediction of drug behavior, accelerating research and guiding the design of next-generation platinum agents.
Density Functional Theory (DFT) has been employed to study the fundamental properties of this compound. DFT calculations are used to optimize the molecular structure and investigate its electronic properties, such as the frontier molecular orbitals (HOMO-LUMO gap) patsnap.comnih.gov. These studies provide insights into the compound's chemical reactivity and stability patsnap.comacs.orgresearchgate.net. For instance, theoretical DFT investigations have explored how the acidic environment of the stomach could impact this compound's reactivity, showing that acidity can lower the energy barrier for the hydrolysis of its acetate (B1210297) ligands—a key step in its eventual activation acs.orgresearchgate.net.
Molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are used to model the interaction of this compound and its metabolites with their primary biological target, DNA patsnap.comnih.gov. Molecular docking studies have predicted the binding mechanisms and affinities of this compound with DNA structures, with one study calculating a binding energy of -5.06 kcal/mol patsnap.comnih.gov. QM/MM methods offer a more sophisticated approach by treating the drug and its immediate binding site with high-level quantum mechanics while the surrounding protein or DNA environment is handled with more computationally efficient molecular mechanics nih.govnih.govmdpi.com. This allows for a detailed analysis of the covalent bond formation between the platinum center and DNA bases, helping to rationalize the structural basis for the drug's efficacy and its ability to evade repair nih.gov.
Q & A
Q. What distinguishes Satraplatin’s mechanism of action from cisplatin in preclinical models?
this compound, unlike cisplatin, forms distinct platinum-DNA adducts that evade recognition by DNA mismatch repair proteins, reducing resistance mechanisms in certain cancer cell lines. Preclinical studies often use comparative cytotoxicity assays (e.g., IC50 determinations) in genetically diverse cell lines to evaluate these differences. For example, in diffuse large B-cell lymphoma (DLBCL) models, this compound demonstrated sub-micromolar IC50 values, outperforming cisplatin in cell lines like OCI-LY3 and OCI-LY7 . Experimental validation includes measuring DNA adduct persistence via mass spectrometry and correlating adduct formation with apoptosis markers.
Q. What in vitro models are recommended for assessing this compound’s efficacy in hematological malignancies?
Standard models include lymphoma cell lines (e.g., DLBCL, T-cell lymphoma) and primary patient-derived cells. Researchers should prioritize cell lines with defined genetic alterations (e.g., BCL2 mutations, 9p21 deletions) to assess this compound’s selective cytotoxicity. Dose-response curves and clonogenic survival assays are critical for quantifying efficacy, with IC50 values below 1 µM indicating high sensitivity . Comparative studies with cisplatin and carboplatin are essential to highlight this compound’s unique activity in lymphoid malignancies.
Q. How does this compound’s pharmacokinetic profile influence experimental design in oral administration studies?
Researchers must account for this compound’s oral bioavailability and lipophilicity, which enhance blood-brain barrier penetration. Preclinical studies in models of CNS lymphomas should include pharmacokinetic analyses (e.g., plasma concentration-time curves) and tissue distribution assays. Dosing regimens should mirror clinical protocols (e.g., 100 mg/m² daily for 5 days) to ensure translational relevance .
Advanced Research Questions
Q. How can contradictions between PSA response rates and overall survival (OS) in metastatic castration-resistant prostate cancer (mCRPC) trials be resolved?
Contradictions arise when PSA declines (a surrogate endpoint) do not translate to OS benefits. Methodological solutions include:
- Biomarker stratification : Analyze RNA-based signatures (e.g., 6-gene blood RNA scores) or serum TIMP-1 levels to identify subgroups with true clinical benefit .
- Time-to-event analysis : Use Cox proportional hazards models to evaluate whether PSA progression precedes radiological progression, as seen in non-responders .
- Composite endpoints : Combine PSA response with imaging-based progression-free survival (PFS) to improve prognostic accuracy.
Q. What experimental strategies identify genetic biomarkers predictive of this compound sensitivity?
A systematic approach involves:
- CRISPR/Cas9 screens : Knock out candidate genes (e.g., MTAP, BCL2) in sensitive/resistant cell lines to validate their role in this compound response .
- Copy-number variation (CNV) analysis : Use SNP arrays or whole-genome sequencing to detect 9p21 deletions, which correlate with enhanced sensitivity in lymphoma models .
- Transcriptomic profiling : Compare RNA-seq data from responders vs. non-responders to identify overexpression of resistance genes (e.g., TULP3) or deficiency in MTAP .
Q. How can researchers address the limited predictive value of in vitro models for this compound’s hematotoxicity in clinical trials?
- Primary hematopoietic cell assays : Test this compound’s toxicity on CD34+ stem cells to model myelosuppression risks.
- In vivo validation : Use patient-derived xenografts (PDXs) with humanized bone marrow to recapitulate hematological adverse events .
- Genetic linkage studies : Investigate associations between BCL2 mutations (linked to this compound sensitivity) and hematotoxicity using whole-exome sequencing of trial participants .
Data Contradictions and Resolution
Q. Why do some studies report this compound’s high cytotoxicity in vitro but modest clinical efficacy?
Discrepancies may stem from tumor microenvironment factors (e.g., hypoxia, stromal interactions) not captured in monolayer cultures. Advanced models like 3D organoids or co-culture systems with fibroblasts can improve translational accuracy. Additionally, clinical trial designs should integrate pharmacodynamic biomarkers (e.g., platinum-DNA adduct quantification in biopsies) to confirm target engagement .
Q. How should conflicting data on MTAP’s role as a resistance biomarker be reconciled?
While MTAP deletion enhances this compound sensitivity in lymphoma, overexpression in solid tumors may confer resistance. Researchers should perform tissue-specific analyses using immunohistochemistry (IHC) or RNA in situ hybridization. Functional studies (e.g., MTAP knockdown in resistant cell lines) can clarify context-dependent mechanisms .
Methodological Guidelines
Q. What statistical methods are recommended for analyzing this compound’s time-to-progression data?
Use Kaplan-Meier survival curves with log-rank tests to compare responder vs. non-responder cohorts. For multivariate analysis, Cox regression models should adjust for covariates like baseline PSA levels, prior platinum exposure, and genetic biomarkers .
Q. How can researchers optimize combination therapy studies with this compound?
Preclinical synergy screens (e.g., Chou-Talalay assays) should test this compound with taxanes or PARP inhibitors. In clinical trials, phase I/II adaptive designs with Bayesian dose escalation can identify safe and effective combinations. Prioritize combinations that exploit this compound’s unique mechanism, such as pairing with radiation in MYD88-mutated lymphomas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
